Another related compound is Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral .
(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molar mass of approximately 213.27 g/mol. It features a piperidine ring substituted with a formyl group and a tert-butyl ester, which contributes to its unique properties. The compound is classified as a carboxylate ester, and its structure includes a chiral center, making it optically active. This compound is often utilized in organic synthesis and medicinal chemistry due to its potential biological activities and versatility in various
These reactions make (S)-tert-butyl 2-formylpiperidine-1-carboxylate a valuable intermediate in synthetic organic chemistry .
The synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate typically involves:
These methods highlight the compound's accessibility for synthesis in laboratory settings .
(S)-tert-butyl 2-formylpiperidine-1-carboxylate finds applications in various fields:
Interaction studies involving (S)-tert-butyl 2-formylpiperidine-1-carboxylate focus on its binding affinity and activity against biological targets. These studies often assess:
Such studies are crucial for elucidating the pharmacological profile of the compound and its potential therapeutic uses .
Several compounds share structural similarities with (S)-tert-butyl 2-formylpiperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Piperidine | C₅H₁₁N | Basic nitrogen-containing heterocycle; lacks substituents found in (S)-tert-butyl 2-formylpiperidine-1-carboxylate. |
Tert-butyl acetate | C₆H₁₄O₂ | Simple ester; lacks the piperidine ring and formyl group, limiting biological activity. |
N-Boc-piperidine | C₁₁H₁₉NO₂ | Contains a tert-butyloxycarbonyl protecting group; used primarily for protecting amines rather than direct biological activity. |
The presence of both the piperidine ring and the formyl group distinguishes (S)-tert-butyl 2-formylpiperidine-1-carboxylate from these similar compounds, contributing to its unique reactivity and potential biological effects .